Lethedoside A

Content Navigation

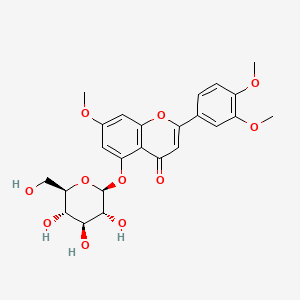

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical and Sourcing Profile of Lethedoside A

The table below summarizes the fundamental chemical characteristics and natural source of Lethedoside A.

| Property | Description |

|---|---|

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one [1] |

| CAS Number | 221289-20-9 [1] |

| Molecular Formula | C₂₄H₂₆O₁₁ [1] |

| Molecular Weight | 490.5 g/mol [1] |

| Type of Compound | Flavonoid (Flavone 5-O-glycoside) [1] [2] |

| Appearance | Powder [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [1] |

| Storage | Desiccate at -20°C [1] |

| Natural Source | The herbs of Aquilaria sinensis; isolated from Lethedon tannaensis [1] [2] |

Biological Activity and Experimental Data

Experimental data on this compound indicates its potential biological effects, primarily evaluated through cytotoxic and redox-based assays.

| Assay Type | Cell Line/Model | Result / Activity | Key Findings / Proposed Mechanism |

|---|---|---|---|

| Cytotoxicity Assay | Human Nasopharynx Carcinoma (KB) cells | Inactive or weakly active [1] [2] | Does not show significant antitumor activity against this specific cell line [1]. |

| Redox Activity | Chemical Assay (Singlet Oxygen Quenching) | Participant in redox reactions [2] | Second-order rate constant for singlet oxygen quenching (kΔ) measured at 6.3 x 10⁶ M⁻¹s⁻¹ [2]. Suggests electron-donating capacity, which may be linked to cytotoxic properties of related flavones [2]. |

Experimental Protocols and Workflows

For researchers aiming to work with this compound or similar compounds, here are summarized methodologies for isolation and analysis.

Isolation and Purification Workflow

The following diagram outlines a generalized workflow for isolating flavonoids from plant material, based on techniques used in relevant studies [3] [4]. Sephadex LH-20 size-exclusion chromatography is a common final purification step [3].

Generalized isolation workflow for this compound.

- Plant Material Extraction: Dried plant parts are typically powdered and extracted using methanol (e.g., 95% MeOH) via sonication or reflux. The extract is then filtered and concentrated [5] [4].

- Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (EtOAc), and n-butanol) to fractionate compounds. This compound is often found in the medium-polarity EtOAc fraction [4].

- Chromatographic Purification: The active fraction undergoes column chromatography (CC) on normal-phase silica gel, eluted with gradients like CH₂Cl₂:MeOH [4]. As a critical final step, Sephadex LH-20 size-exclusion chromatography is highly effective for purifying flavonoids. Common eluents are pure methanol or methanol-water mixtures [3] [4]. Final purification may require Reversed-Phase HPLC [4].

Identification and Quantification Methods

- Thin-Layer Chromatography (TLC): Used for initial screening. Compounds can be visualized under UV light at 254 nm and 366 nm. This compound and related flavones exhibit specific colors under UV light [5].

- High-Performance TLC (HPTLC) Densitometry: For quantification, HPTLC plates are developed, and bands are quantified by densitometry using calibration curves from pure standards [5].

- Spectroscopic Identification: Structure elucidation relies on Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRESIMS) [1] [4].

Research Implications and Future Directions

This compound represents a specific chemotype of 5-hydroxy-7-methoxyflavone glycosides. Its documented weak cytotoxicity against KB cells suggests it may not be a strong candidate for direct antitumor development [1] [2]. However, its role in a study demonstrating a correlation between singlet oxygen quenching rate and cytotoxicity for a series of related flavones provides a valuable concept: redox regulation may be a key mechanism underlying the toxicity of certain flavonoids [2].

Future research could explore:

- Mechanistic Studies: Further investigation into the precise molecular targets and signaling pathways influenced by its redox activity.

- Analog Development: Its core structure could serve as a scaffold for synthesizing novel analogs with enhanced bioactivity.

- Broader Bioactivity Screening: Evaluating its potential in other therapeutic areas, such as inflammatory or infectious diseases.

References

- 1. This compound | CAS:221289-20-9 | Flavonoids | High Purity [biocrick.com]

- 2. Redox regulation of tumor cell toxicity by flavones from ... [sciencedirect.com]

- 3. Sephadex® LH-20, Isolation, and Purification of Flavonoids ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of Luteolin 7-Methyl Ether Isolated from ... [mdpi.com]

- 5. Quantitative Determination of Flavonoids and Chlorogenic ... [pmc.ncbi.nlm.nih.gov]

The Research Workflow for Plant Natural Products

The discovery of a compound like Lethedoside A follows a multi-stage process, from selecting a plant to elucidating its chemical structure. The diagram below illustrates this general workflow.

Key Experimental Protocols in Detail

Based on the general workflow, here is a deeper look into the critical experimental stages, with specific methodologies cited from the literature.

Plant Selection & Extraction

The initial step involves choosing the right plant material and using solvents to extract its chemical constituents.

- Basis for Selection: Plant choice is often guided by ethnobotanical knowledge (historical use in traditional medicine) or a chemotaxonomic approach (selecting plants related to known producers of valuable compounds) [1].

- Extraction Protocol: A common method involves using hydroalcoholic solvents (e.g., ethanol/water mixtures, sometimes with small amounts of acid) to dissolve a wide range of phenolic compounds, including flavonoids and their derivatives [2]. The process typically involves multiple extraction cycles at low temperatures (e.g., 4°C) under inert atmosphere (e.g., N₂ bubbling) to prevent compound degradation [2].

Chromatographic Isolation & Purification

This is the core technical process for separating and purifying a single compound from a complex plant extract.

| Technique | Typical Eluent Systems | Key Application in Isolation |

|---|---|---|

| Sephadex LH-20 [3] | Methanol, Methanol/Water (varying ratios), Dichloromethane-Methanol (1:1) | Primarily used for size-exclusion and adsorption chromatography. Highly effective as a final purification step for flavonoids, separating compounds based on molecular size and polarity. |

| Silica Gel Chromatography [3] | Normal-phase (e.g., hexane-ethyl acetate) or Reversed-phase (C18) | A workhorse for initial fractionation. Separates compounds based on polarity; normal-phase for low-moderate polarity compounds, and reversed-phase for highly polar glycosylated forms. |

| High-Performance Liquid Chromatography (HPLC) [3] | Various aqueous/organic solvent gradients on C18 columns | Used for high-resolution analytical analysis and final preparative purification of compounds. Often coupled with mass spectrometry (HPLC-ESI-Q-TOF-MS) for immediate characterization. |

The isolation process often employs bioassay-guided fractionation, where the biological activity of each fraction is tested to track the active compound through the purification steps [1].

Structural Elucidation

Once isolated, the pure compound must be identified. The table below summarizes the primary techniques used.

| Technique | Key Application in Structural Elucidation |

|---|---|

| Nuclear Magnetic Resonance (NMR) [3] | The definitive method for determining the planar structure and stereochemistry (3D arrangement of atoms). Analyses include 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR. |

| Mass Spectrometry (MS) [3] | Provides the exact molecular weight and formula. LC-ESI-Q-TOF-MS is standard for accurate mass measurement and fragmentation pattern analysis. |

| Spectrophotometry [3] | Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide supporting information on chromophores and functional groups. |

A Practical Path Forward for Your Research

Since a direct profile for this compound is unavailable, here are actionable steps to locate or deduce the required information:

- Consult Specialized Databases: Use scientific databases like SciFinder, Reaxys, or PubMed to search directly for "this compound." These are more comprehensive for specific compounds than general web searches.

- Investigate the Source Plant: this compound is reportedly from plants of the genus Lethedon (family Thymelaeaceae) [4]. Research the phytochemistry of this genus and the broader Thymelaeaceae family (which includes Aquilaria species) for reports on structurally similar compounds and their typical isolation methods [4].

- Leverage Analogous Compounds: Apply the general methodologies outlined here, particularly the use of Sephadex LH-20 with methanol/dichloromethane eluents and subsequent NMR analysis, as they are highly successful for isolating and identifying complex flavonoid-like glycosides [3].

References

Lethedoside A: Chemical & Physical Properties

The table below consolidates the core chemical and physical data for Lethedoside A from the search results [1].

| Property | Value / Description |

|---|---|

| Common Name | This compound [1] |

| CAS Number | 221289-20-9 [1] |

| Molecular Formula | C₂₄H₂₆O₁₁ [1] |

| Molecular Weight | 490.46 g/mol [1] |

| Density | 1.5±0.1 g/cm³ [1] |

| Boiling Point | 755.4±60.0 °C at 760 mmHg [1] |

| Flash Point | 258.7±26.4 °C [1] |

| Melting Point | Not Available (N/A) [1] |

| IUPAC Name | 2-(3,4-Dimethoxyphenyl)-7-methoxy-4-oxo-4H-chromen-5-yl β-D-glucopyranoside [1] |

| Synonyms | 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-(β-D-glucopyranosyloxy)-7-methoxy- [1] |

Biological Activity & Potential Research Context

This compound is identified as a natural flavonoid. Its primary documented biological activity is its inhibitory effect on LPS-induced NO production in RAW 264.7 cells [1]. This suggests potential anti-inflammatory properties for this compound.

The compound is a constituent of the plant Aquilaria sinensis (Chinese agarwood) [2]. Research into this plant has explored a range of bioactivities in its compounds and extracts, including anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects [2]. This provides a broader, relevant research context for this compound, though specific studies on the compound itself are not detailed in the results.

Research Workflow & Pathway

The following diagram outlines a general research workflow for investigating a natural compound like this compound, from source identification to mechanistic studies. This model is inferred from the broader context found in the search results.

General research workflow for a natural compound like this compound, from plant source to mechanistic studies.

References

Lethedoside A: Chemical & Biological Profile

Lethedoside A is a natural flavonoid glycoside, first isolated from Lethedon tannaensis and also found in the roots of Aquilaria sinensis (Chinese agarwood) [1] [2]. The table below summarizes its core characteristics.

| Property | Description |

|---|---|

| Chemical Name | 2-(3,4-Dimethoxyphenyl)-5-(β-D-glucopyranosyloxy)-7-methoxy-4H-1-benzopyran-4-one [3] |

| Molecular Formula | C₂₄H₂₆O₁₁ [2] [3] [4] |

| Molecular Weight | 490.46 g/mol [2] [3] |

| CAS Registry Number | 221289-20-9 [2] [3] |

| Physical Form | Powder [1] |

| Recommended Storage | 2-8°C in a tightly sealed vial [1] |

| Stability in Solution | Solutions in DMSO are generally usable for up to two weeks when stored at -20°C in aliquots [1] |

Solubility: Soluble in various organic solvents including DMSO, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone [1] [3].

Proposed Purification Strategy Based on Flavonoid Chemistry

While a specific extraction workflow for this compound is not published, its identity as a flavonoid glycoside allows for a proposed purification strategy based on widely used techniques for this class of compounds. The following diagram outlines this multi-step approach.

Detailed Protocol for Key Steps

Extraction:

- Procedure: Dried and powdered plant material should be exhaustively extracted with a polar solvent like methanol (MeOH) or hydroalcoholic mixtures (e.g., 80% MeOH) at room temperature or with gentle heating using techniques like maceration or sonication [1]. The combined extracts are then concentrated under reduced pressure to obtain a crude residue.

Liquid-Liquid Partition:

- Purpose: To remove highly polar sugars, pigments, and proteins from the medium-polarity flavonoids.

- Procedure: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and n-butanol. This compound, being a glycoside, is expected to be enriched in the ethyl acetate or n-butanol fractions [5]. The target fraction is concentrated to dryness.

Open Column Chromatography (Silica Gel):

- Purpose: A primary fractionation based on compound polarity.

- Procedure: The enriched fraction is loaded onto a normal-phase silica gel column. Elution is typically performed with a gradient of dichloromethane (DCM) or chloroform mixed with increasing percentages of methanol (e.g., from 0% to 20% MeOH) to separate compounds by polarity [5]. Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC) or HPLC, are pooled and concentrated.

Final Purification (Sephadex LH-20):

- Purpose: This is a critical size-exclusion and adsorption chromatography step highly effective for purifying flavonoid glycosides like this compound [5].

- Procedure: The partially purified material from the previous step is applied to a Sephadex LH-20 column.

- Recommended Eluent: Methanol (MeOH) or Methanol-Water (MeOH-H₂O) mixtures are the most commonly and successfully used eluents for isolating flavonoids with this method [5]. Pure methanol or a stepwise gradient (e.g., 50%, 70%, 100% MeOH) can be employed.

- Mechanism: Separation occurs based on both molecular size and interaction with the gel, yielding high-purity this compound [5].

Biological Activity & Experimental Data

This compound has been profiled in several biological assays. The quantitative data is summarized below.

| Assay Type | Cell Line/Model | Result/Value | Experimental Details & Notes |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 macrophage | Inhibitory activity on LPS-induced NO production | Identified as a lead activity [2]. |

| Cytotoxicity | Human KB tumor cells | IC₅₀ > 100 μg/mL | Considered either inactive or weakly active [2] [1]. |

| Cytotoxicity | Not specified | Inactive/Weakly active | Contrasts with other flavones from the same source [1]. |

Analytical Method Development Notes

For identification and quality control, the following methods are recommended:

- UHPLC-ESI-QTOF-MS: Ideal for precise identification. This compound can be characterized by its accurate mass and MS/MS fragmentation pattern [6].

- NMR Spectroscopy: Essential for full structural elucidation. The compound's structure can be confirmed by 1D and 2D NMR techniques, which define the flavone skeleton, glycosidic linkage, and methoxy group positions [1].

Application Considerations & Limitations

- Bioactivity Profile: Researchers should note that this compound has shown limited cytotoxicity in initial studies. Its primary investigated application is as an NO production inhibitor [2] [1].

- Extraction and Stability: As a glycoside, it is relatively polar. Standard flavonoid extraction protocols with polar solvents are appropriate. While the solid compound is stable for years at 2-8°C, solutions should be used promptly or stored at -20°C to prevent degradation [1].

Conclusion

This application note synthesizes the available information on this compound to provide a starting point for research. The proposed purification strategy leveraging Sephadex LH-20 chromatography is a robust and well-established method for compounds of this class. Its documented inhibitory activity on NO production makes it a candidate for further investigation in inflammatory pathways.

References

- 1. Lethedioside A | CAS:221289-31-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | NO Production Inhibitor [medchemexpress.com]

- 3. This compound | 221289-20-9 [chemicalbook.com]

- 4. This compound (C24H26O11) [pubchemlite.lcsb.uni.lu]

- 5. Sephadex® LH-20, Isolation, and Purification of Flavonoids ... [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activities of the Lipophilic Fraction ... [pmc.ncbi.nlm.nih.gov]

Lethedoside A: Compound Profile and Biological Activity

Lethedoside A is a natural flavonoid glycoside. The table below summarizes its key characteristics and known biological activity [1] [2].

| Property | Description |

|---|---|

| Chemical Name | 2-(3,4-Dimethoxyphenyl)-5-(β-D-glucopyranosyloxy)-7-methoxy-4H-1-benzopyran-4-one [3] |

| Molecular Formula | C₂₄H₂₆O₁₁ [3] [1] [2] |

| Molecular Weight | 490.46 g/mol [1] [2] |

| CAS Registry Number | 221289-20-9 [3] [1] [2] |

| Biological Activity | Inhibitory activity for LPS-induced NO production in RAW 264.7 cells [1] |

| Cytotoxicity (KB cells) | IC₅₀ > 100 μg/mL [1] |

| Physical Form | Powder [3] |

| Solubility | Soluble in DMSO, acetone, ethyl acetate, dichloromethane, and chloroform [3] |

Proposed Isolation Workflow for Flavonoid Glycosides

Although a specific protocol for this compound is not published, its isolation can be approached using standard phytochemical techniques for flavonoid glycosides. The following diagram outlines a generalized workflow, with detailed explanations of each step below.

Step 1: Extraction

The dried and powdered plant material is typically extracted using a medium-polarity solvent like methanol or ethanol, which effectively dissolves flavonoid glycosides [4]. This can be done through maceration, percolation, or Soxhlet extraction. The extract is then concentrated under reduced pressure to obtain a crude residue.

Step 2: Liquid-Liquid Partition

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane (non-polar), ethyl acetate (medium polar), and n-butanol (polar). This compound, being a glycoside, is most likely to be found in the ethyl acetate or n-butanol fractions [4].

Step 3: Crude Fractionation

The active fraction from partition is subjected to initial fractionation. This can be done using:

- Normal-Phase Silica Gel Chromatography: Eluted with a gradient of chloroform-methanol or dichloromethane-methanol [4].

- Polyamide Chromatography: Effective for flavonoids due to hydrogen bonding with their hydroxyl groups [4].

Step 4: Final Purification with Sephadex LH-20

Fractions enriched with this compound undergo final purification using Sephadex LH-20 size-exclusion chromatography [4]. This is a highly effective method for separating flavonoids.

- Eluent System: Based on its solubility and common practices for similar flavonoids, a methanol-water gradient (e.g., from 1:3 to 100% methanol) or pure methanol would be an appropriate starting point for elution [4].

- Principle: Separation occurs based on molecular size and, to some extent, interaction with the gel matrix, yielding highly pure compounds.

Step 5: Analysis and Characterization

The purity of the isolated compound is verified by Thin-Layer Chromatography (TLC) and Analytical HPLC. Structural confirmation is achieved through spectroscopic techniques including Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [4].

Key Considerations for Isolation

- Analytical Monitoring: Use TLC or HPLC at every stage to track the presence of this compound and guide the purification process.

- Stability: Given that this compound is a glycoside, it is advisable to work at moderate temperatures and avoid strongly acidic or basic conditions during isolation to prevent hydrolysis.

- Scale: The Sephadex LH-20 method is excellent for laboratory-scale purification. For larger-scale isolation, preparative HPLC would be a suitable subsequent step.

I hope this detailed application note provides a solid foundation for your research on this compound. Should you require further information on the analytical data for structural elucidation, I am ready to assist.

References

HPLC Method Development Protocol for Natural Products

Step 1: Define Analytical Objectives and Sample Properties

Begin by clearly defining the purpose of your analysis. For a compound like Lethedoside A, this could be identity confirmation, purity assessment, or quantification in a complex plant extract. Understanding the analyte's properties (polarity, solubility, stability, pKa, and functional groups) is crucial for selecting the appropriate chromatographic mode. Reversed-Phase HPLC (RP-HPLC) is often the first choice for medium to non-polar compounds like many natural products [1].

Step 2: Initial Parameter Selection and Scouting

This phase involves making initial educated guesses for key parameters and then systematically refining them.

- Column and Stationary Phase Selection: For RP-HPLC, a C18 column is the standard starting point [2] [3]. Consider columns with different selectivities (e.g., C8, phenyl) if initial results are unsatisfactory [1].

- Mobile Phase Optimization: Begin with a binary mixture of water (or a mild aqueous buffer) and acetonitrile or methanol [2] [3]. A scouting gradient from 5% to 100% organic modifier over 20-30 minutes can help determine the optimal starting composition for an isocratic method or the slope for a gradient method [1].

- Detection Wavelength: If a Diode Array Detector (DAD) is available, analyze a standard solution across the UV spectrum to identify the wavelength of maximum absorption for this compound. For single-wavelength detectors, literature on similar compounds can provide guidance.

Step 3: Systematic Optimization and Fine-Tuning

Once initial conditions are set, fine-tune the method for optimal performance. Using Design of Experiments (DoE) is an efficient strategy to understand the interaction of multiple factors, such as mobile phase pH, buffer concentration, and column temperature, with minimal experimental runs [1].

The workflow below illustrates the systematic method development process.

Step 4: Method Validation

After developing a optimized method, it must be validated to ensure it is suitable for its intended purpose. The following table outlines the key parameters to validate, typically following ICH guidelines [2] [4].

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|---|---|

| Linearity & Range | Analyze this compound standards at 5-6 concentrations across the expected range. | Correlation coefficient (R²) > 0.995 [4]. |

| Accuracy | Spike known amounts of standard into a placebo or matrix and analyze recovery. | Recovery typically 98-102% [2]. |

| Precision | Repeat analyses of homogeneous samples (intra-day & inter-day). | Relative Standard Deviation (RSD) ≤ 2% [2]. |

| Specificity | Demonstrate that the peak for this compound is pure and resolved from other components (e.g., degradants, excipients). | Resolution (Rs) > 1.5-2.0 between critical pairs [2]. |

| Limit of Detection (LOD) & Quantification (LOQ) | Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. | LOD and LOQ should be suitable for the intended application [3]. |

| Robustness | Deliberately vary key parameters (e.g., temperature ±2°C, organic modifier ±2%) and observe the impact. | System suitability criteria (e.g., Rs, tailing) must still be met [2]. |

Step 5: System Suitability and Troubleshooting

Before any analytical run, perform a system suitability test (SST) to ensure the HPLC system is performing correctly. A typical SST evaluates parameters like retention time, theoretical plates, tailing factor, and resolution against pre-defined criteria [5].

Common Issues and Solutions:

- Retention Time Drift: This can be caused by temperature fluctuations, mobile phase degradation/evaporation, or a column that has not been fully equilibrated [5] [6]. Using a column oven, preparing fresh mobile phase, and allowing sufficient equilibration time can mitigate this.

- Poor Peak Shape (Tailing): Can result from active sites on the column, inappropriate mobile phase pH, or column overload [6] [1]. Using a high-quality column with good end-capping, adjusting pH to suppress analyte ionization, or diluting the sample can help.

Key Considerations for this compound

Given the lack of specific data for this compound, your initial experiments should focus on solubility testing and stress studies (exposure to light, heat, and different pH levels) to understand its stability. This knowledge is critical for developing a reliable method that accurately measures the compound without artifacts from degradation [2].

References

- 1. Strategies for Method Development and Optimization in ... [drawellanalytical.com]

- 2. Simultaneous Development and Validation of an HPLC ... [mdpi.com]

- 3. Development and validation of a novel RP-HPLC method ... [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of HPLC methods for the development ... [pmc.ncbi.nlm.nih.gov]

- 5. Retention Time Drift in HPLC: Causes, Corrections, and ... [uhplcs.com]

- 6. Causes of Retention Time Drift in HPLC [elementlabsolutions.com]

Comprehensive Application Notes and Protocols: Lethedoside A Solubility and Handling in DMSO and Chloroform

Introduction to Solvent Selection for Natural Product Research

Lethedoside A, a specialized natural product with potential bioactivity, presents significant solubility challenges that can impact its research and development. The selection of appropriate solvents is crucial for maintaining compound integrity, ensuring accurate bioactivity assessment, and enabling reproducible experimental results. Among the various solvents available, DMSO and chloroform represent two strategically important options with complementary properties that make them suitable for different stages of compound handling and analysis.

DMSO's strong coordinating properties and high polarity make it ideal for dissolving a wide range of organic compounds, including those with challenging solubility profiles. Its ability to dissolve compounds with low intrinsic aqueous solubility has established it as the gold standard solvent in biological screening applications. Meanwhile, chloroform offers distinct advantages for specific chemical operations, particularly due to its ability to form weak hydrogen-bonded complexes with solute molecules, which can be advantageous for certain extraction and purification processes. Understanding the fundamental properties and limitations of these solvents enables researchers to design more effective experimental workflows for handling challenging compounds like this compound.

Physicochemical Properties of Solvent Systems

Properties of Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with exceptional solubilizing power for a wide range of organic compounds. Its strong donor number (DN = 29.8) enables effective competition with halide anions for coordination with metal ions and hydrogen bond donors, contributing to its remarkable ability to dissolve challenging compounds. This high donor number indicates DMSO's strong electron-pair donating ability, which facilitates the dissolution of compounds through coordination interactions. DMSO's hydrogen-bonding behavior and water affinity allow it to easily pass through biological membranes without causing permanent structural damage, making it particularly valuable in biological applications where cellular penetration is required.

The physicochemical properties of DMSO that contribute to its solubilizing capacity include:

- High polarity with a dielectric constant of 46.6, enabling dissolution of ionic and polar compounds

- Strong coordination power with a donor number of 29.8, facilitating interaction with electron-pair acceptors

- Hydrogen-bond acceptance capability without hydrogen-bond donation, allowing interaction with hydrogen-bond donors

- Water miscibility in all proportions, enabling the preparation of aqueous stock solutions

- Membrane penetration enhancement properties, improving cellular uptake of dissolved compounds

Recent studies have highlighted that DMSO can serve as a source of sulfur atoms in metabolic pathways, which should be considered when designing experiments related to sulfur metabolism. Additionally, DMSO can influence various cellular processes including cell cycle, differentiation, lipid content, oxidative damage, and apoptosis, necessitating careful consideration of concentration limits in biological assays.

Properties of Chloroform

Chloroform is a non-polar solvent with unique hydrogen-bond donating capability through its C-H group. Despite the relatively weak acidity of the C-H proton, chloroform can form directional hydrogen bonds with electron-rich acceptors, influencing solute-solvent interactions and complex formation. This hydrogen-bonding ability, though weaker than traditional O-H or N-H donors, plays a significant role in determining solution behavior and molecular aggregation.

Key characteristics of chloroform include:

- Low polarity with a dielectric constant of approximately 4.8, making it suitable for non-polar compounds

- Weak hydrogen-bond donation capability through the C-H group

- Volatility with a boiling point of 61.2°C, facilitating easy removal by evaporation

- Limited water solubility (approximately 0.8 g/100 mL at 20°C), restricting its use in aqueous systems

- Formation of solute-solvent complexes with hydrogen-bond acceptors like acetone and DMSO

Research using two-dimensional IR chemical exchange spectroscopy has demonstrated that chloroform can form weak hydrogen-bonded complexes with solvents like acetone and DMSO, with dissociation rates of 1/24 ps for chloroform-DMSO complexes and 1/5.5 ps for chloroform-acetone complexes. These rapid dynamics influence solute behavior and should be considered when using chloroform in experimental procedures.

Table 1: Comparative Solvent Properties for this compound Handling

| Property | DMSO | Chloroform | Experimental Significance |

|---|---|---|---|

| Chemical Class | Polar aprotic solvent | Non-polar with H-bond donation | Determines solubility based on compound polarity |

| Dielectric Constant | 46.6 | 4.8 | Indicates solvent polarity and ability to dissolve ionic compounds |

| Donor Number | 29.8 | Not applicable | Predicts coordination ability with metal centers |

| H-bond Donor Capacity | No | Yes (weak through C-H) | Influences molecular aggregation and complex formation |

| Water Miscibility | Complete | Limited (0.8 g/100 mL) | Determines utility in aqueous biological systems |

| Boiling Point (°C) | 189 | 61.2 | Impacts evaporation rates and solvent removal methods |

| Toxicity Considerations | Low overall toxicity | Hepatotoxicity potential | Influences safety protocols and handling requirements |

Solubility Assessment Protocols

Quantitative NMR Solubility Determination

Accurate solubility assessment is fundamental for establishing reliable experimental conditions with this compound. The quantitative NMR (qNMR) method provides a robust approach for determining solubility limits in both DMSO and chloroform with high precision. This technique leverages the proportional relationship between NMR signal intensity and the number of nuclei generating the signal, allowing direct quantification without the need for compound-specific standards.

Protocol Steps:

Sample Preparation:

- Prepare a saturated solution of this compound by adding excess compound to the solvent of choice (DMSO-d6 or CDCl3).

- Vortex the mixture vigorously for 30-60 seconds to ensure proper mixing.

- Allow the solution to equilibrate at room temperature for 4-6 hours with continuous shaking.

- Centrifuge at 14,000 × g for 10 minutes to separate undissolved material from the saturated solution.

NMR Acquisition:

- Transfer a precise volume of the supernatant to an NMR tube, taking care not to disturb the pellet.

- Perform NMR experiments using a 600 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity.

- Use a 30° flip angle 1H pulse with 1.36 s acquisition time and a spectral width of 20 ppm.

- Acquire 32 scans with a repetition time delay of 5 seconds between scans to ensure complete relaxation.

- Maintain temperature at 298 K throughout data acquisition for consistency.

Quantification:

- Utilize the ERETIC2 (Electronic Reference To access In vivo Concentrations) method based on the PULCON principle for absolute quantification.

- Compare signal intensities of this compound to a reference standard of known concentration (e.g., 1 mM isoleucine in DMSO-d6).

- Integrate well-resolved peaks specific to this compound, avoiding solvent interference regions.

- Calculate concentration using the formula:

[this compound] = (I_compound / I_standard) × [Standard] × (N_standard / N_compound), where I represents integration values and N represents the number of protons generating the signal.

Data Interpretation:

- Classify compounds as "soluble" if concentration ≥1000 μM, and "insoluble" if below this threshold, with an experimental error of approximately 50 μM.

- Exclude the "gray area" (900-999 μM) from categorical assignments due to measurement uncertainty.

- Perform triplicate measurements to ensure reproducibility and statistical significance.

This qNMR approach has been successfully validated for solubility assessment of 939 fragment-like compounds, demonstrating reliability for compounds with molecular weights ranging from 150-302 Da, which encompasses the typical molecular weight range of natural products like this compound.

Alternative Solubility Assessment Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy provides an alternative method for solubility determination when this compound contains appropriate chromophores. This method relies on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration at a specific wavelength.

UV-Vis Protocol:

- Prepare a series of standard solutions with known concentrations of this compound in the desired solvent to establish a calibration curve.

- Measure absorbance at the wavelength of maximum absorption (λmax) for this compound.

- Prepare a saturated solution following the same procedure as for qNMR analysis.

- Dilute the saturated solution appropriately to fall within the linear range of the calibration curve.

- Calculate the concentration of the saturated solution using the established calibration curve.

Visual Inspection Method offers a qualitative approach for initial solubility screening:

- Prepare stock solutions at the target concentration (typically 10-100 mM in DMSO).

- Observe solutions immediately after preparation and again after 24 hours of storage at room temperature and 4°C.

- Document any precipitation, cloudiness, or crystal formation.

- Classify solubility as "clear" (no visible particles), "hazy" (light scattering but no settled material), or "precipitated" (visible settled material).

Table 2: Solubility Assessment Methods for this compound

| Method | Detection Principle | Quantitative/Qualitative | Advantages | Limitations |

|---|---|---|---|---|

| qNMR | Nuclear magnetic resonance | Quantitative | Absolute quantification without standards; structural verification | Requires specialized equipment; lower throughput |

| UV-Vis Spectroscopy | Light absorption | Quantitative | High sensitivity; rapid analysis | Requires chromophore; extinction coefficient must be determined |

| Visual Inspection | Light scattering | Qualitative | Rapid screening; minimal equipment needed | Subjective; limited to relatively insoluble compounds |

| HPLC-UV | Chromatographic separation with UV detection | Quantitative | High specificity and sensitivity | Requires standard for calibration; method development needed |

The following workflow diagram illustrates the comprehensive solubility assessment strategy for this compound:

Stock Solution Preparation and Storage Guidelines

DMSO Stock Solution Protocol

DMSO stock solutions of this compound represent the most common approach for biological screening due to DMSO's exceptional solubilizing power and compatibility with cellular assays. Proper preparation and storage are critical for maintaining compound integrity and ensuring experimental reproducibility.

Preparation Protocol:

Weighing and Transfer:

- Pre-warm DMSO to room temperature (20-25°C) before use to prevent water absorption.

- Accurately weigh this compound using an analytical balance with ±0.01 mg precision.

- Transfer the compound to a clean, dry vial or volumetric flask.

Dissolution:

- Add the appropriate volume of DMSO to achieve the target concentration (typically 10-100 mM).

- Vortex vigorously for 30-60 seconds until complete dissolution is visually confirmed.

- Sonicate for 5-10 minutes if necessary to facilitate dissolution, particularly for higher concentrations.

Quality Assessment:

- Visually inspect the solution against a white and black background to detect undissolved material.

- For critical applications, analyze by HPLC to confirm concentration and check for degradation.

- Record the appearance (clear, hazy, or precipitated) and any color characteristics.

Aliquoting and Storage:

- Divide the stock solution into small single-use aliquots to minimize freeze-thaw cycles.

- Use amber vials or wrap clear vials in aluminum foil to protect from light.

- Store at -20°C or below for long-term preservation (months to years).

- For frequently used solutions, maintain a working aliquot at 4°C for up to one month.

Critical Considerations:

- Water content: Ensure DMSO is anhydrous (<0.1% water) to prevent hydrolysis of sensitive compounds.

- Temperature control: Avoid heating DMSO solutions above 40°C to prevent degradation.

- Container compatibility: Use glass or polypropylene containers; avoid polystyrene which may dissolve in DMSO.

- Concentration verification: Periodically check concentration using UV-Vis or HPLC, especially after prolonged storage.

Chloroform Stock Solution Protocol

Chloroform solutions of this compound are primarily suitable for chemical analysis, purification, and synthetic chemistry applications rather than biological assays due to chloroform's toxicity and limited water miscibility.

Preparation Protocol:

Weighing and Transfer:

- Use stabilizer-containing chloroform (typically 0.5-1% ethanol) to prevent phosgene formation.

- Weigh this compound accurately and transfer to a suitable container.

Dissolution:

- Add chloroform to achieve the desired concentration.

- Mix by gentle swirling or inversion to minimize evaporation.

- Confirm complete dissolution by visual inspection.

Storage Conditions:

- Store in amber glass containers with tight-fitting lids to prevent evaporation and photodegradation.

- Maintain at 4°C for short-term storage (weeks) or -20°C for longer preservation.

- Consider adding molecular sieves to maintain anhydrous conditions if needed.

Table 3: Storage Stability Guidelines for this compound Solutions

| Storage Condition | DMSO Solutions | Chloroform Solutions | Stability Assessment Methods |

|---|---|---|---|

| Room Temperature | 1-2 days (protected from light) | Not recommended due to volatility | Visual inspection for precipitation/discoloration |

| 4°C | 2-4 weeks | 1-2 weeks | Periodic concentration verification by HPLC or UV-Vis |

| -20°C | 6-12 months | 3-6 months | Comparative analysis against fresh standard |

| -80°C | >12 months | >12 months | Full spectroscopic characterization pre/post storage |

| Freeze-Thaw Cycles | Maximum 3-5 cycles recommended | Not applicable (store at 4°C or above) | Monitor for precipitation after each thaw |

| Protection from Light | Essential (use amber vials or foil wrapping) | Essential (use amber glass containers) | UV-Vis spectrum comparison |

Formulation Strategies for Biological Assays

Aqueous Dilution Protocol from DMSO Stocks

Successful biological evaluation of this compound requires effective transfer from DMSO stock solutions to aqueous assay media while maintaining compound solubility and bioavailability. The following protocol ensures reproducible preparation of aqueous working solutions with minimal precipitation.

Protocol Steps:

Preliminary Solubility Assessment:

- Perform a "water shift" test by diluting a small aliquot of DMSO stock solution (typically 1-5 μL) into the intended aqueous buffer (995-999 μL) to achieve the final target concentration.

- Observe the solution immediately and after 30 minutes for signs of precipitation (haziness or visible particles).

- If precipitation occurs, consider optimization strategies such as:

- Stepwise dilution (diluting first into a small volume of intermediate solvent like 10% DMSO in water)

- Addition of solubilizing agents (discussed in section 5.2)

- Adjustment of pH if chemically compatible with this compound

Controlled Dilution Method:

- Pre-warm both the DMSO stock solution and aqueous buffer to the assay temperature (typically 37°C for cell-based assays).

- Add the DMSO stock solution dropwise to the rapidly stirring or vortexing buffer.

- Maintain gentle agitation for 5-10 minutes after complete addition to ensure homogeneous distribution.

- Use the diluted solution immediately to minimize precipitation over time.

Quality Control:

- Filter the final solution through a 0.22 μm membrane if sterility is required or to remove any potential microprecipitates.

- Confirm concentration using UV-Vis spectroscopy if this compound contains appropriate chromophores.

- Document the final DMSO concentration (typically kept below 0.5% for cellular assays).

Critical Considerations:

- DMSO concentration: Maintain final DMSO concentration ≤0.5% for most cell-based assays to minimize solvent toxicity.

- Solution stability: Use aqueous dilutions immediately after preparation as precipitation may increase over time.

- Buffer composition: Consider how buffer components (salts, pH, additives) might affect this compound solubility.

- Temperature effects: Note that some compounds may precipitate when moving from room temperature to 37°C.

Advanced Formulation Strategies

For this compound with challenging solubility profiles, advanced formulation approaches may be necessary to achieve adequate concentrations in biological assays while maintaining compound stability and bioavailability.

Polymer-based Delivery Systems:

Polymerosome Encapsulation:

- Prepare polymerosomes using PEG-PLGA (poly(ethylene glycol) methyl ether-block-poly(lactide-co-glycolide)) copolymer.

- Dissolve the copolymer in chloroform at 10 mg/mL concentration.

- Form thin films by solvent evaporation and rehydrate with aqueous buffer containing this compound.

- This approach can enhance solubility while potentially reducing direct solvent effects.

Cyclodextrin Complexation:

- Screen various cyclodextrins (α, β, γ, and derivatives) for their ability to form inclusion complexes with this compound.

- Prepare cyclodextrin solutions in aqueous buffer at concentrations ranging from 1-10% (w/v).

- Add solid this compound or DMSO stock solution to cyclodextrin solutions and evaluate solubility enhancement.

- Use isothermal titration calorimetry or phase solubility studies to quantify complexation efficiency.

Alternative Solvent Systems:

Co-solvent Blends:

- Evaluate mixtures of DMSO with water-miscible solvents like PEG 400, glycerin, or ethanol.

- Systematically vary the ratio to identify optimal blends that maintain solubility while reducing DMSO content.

- Assess compatibility with biological systems for each blend.

Novel Sulfoxide Alternatives:

- Consider emerging solvents like 3,3'-sulfinylbis(methylene)bis(3-methyloxetane) which has demonstrated enhanced solubilizing power for problematic compounds compared to DMSO.

- Evaluate toxicity profiles in relevant cell lines before implementation.

The following diagram illustrates the formulation development workflow for challenging compounds like this compound:

Experimental Applications and Case Studies

Biomolecular Spectroscopy Applications

Circular Dichroism (CD) Spectroscopy represents a powerful technique for studying the secondary structure of peptide-based compounds and their interactions with potential targets. However, the strong background absorbance of DMSO in the far-UV region interferes with CD analysis, necessitating effective solvent exchange protocols.

DMSO to Aqueous Buffer Reconstitution Protocol for CD Studies:

Initial Preparation:

- Dissolve this compound in DMSO at 10-100 mM concentration to ensure complete solubility.

- Centrifuge at 14,000 × g for 10 minutes to remove any particulate matter.

Solvent Exchange:

- Add a water-miscible anti-solvent (such as acetonitrile or ethanol) to induce DMSO evaporation while maintaining this compound in solution.

- Utilize rotary evaporation or nitrogen stream at controlled temperature (25-30°C) to remove DMSO gradually.

- Monitor the process to prevent complete drying, which could lead to compound aggregation or precipitation.

Buffer Reconstitution:

- Gradually add the target aqueous buffer (e.g., phosphate or Tris buffer) to the concentrated this compound solution.

- Use gentle vortexing or stirring to ensure homogeneous mixing without introducing air bubbles.

- Perform stepwise buffer addition if the compound shows sensitivity to rapid solvent environment changes.

CD Spectrometer Setup:

- Use quartz cells with path lengths of 0.1-1.0 mm depending on this compound concentration.

- Set instrument parameters to: bandwidth 1 nm, response time 1 second, wavelength range 190-260 nm.

- Accumulate 3-5 scans and average to improve signal-to-noise ratio.

- Subtract buffer baseline from all sample spectra.

Data Analysis:

- Analyze the resulting CD spectrum for characteristic secondary structure signatures.

- Compare with reference spectra to identify structural features.

- Use curve-fitting algorithms to quantify secondary structure elements if applicable.

This protocol enables effective CD analysis of this compound while minimizing DMSO interference, facilitating structural characterization in biologically relevant aqueous environments.

Biological Screening Applications

Fragment-Based Screening (FBS) approaches require compounds to be soluble at relatively high concentrations (typically around 1 mM) to detect weak binding interactions. The following case study outlines a systematic approach for evaluating this compound in FBS contexts.

FBS Suitability Assessment Protocol:

Solubility Qualification:

- Prepare this compound at 100 mM in DMSO-d6 following the protocols in Section 4.1.

- Dilute to 1 mM in DMSO-d6 and assess by 1H NMR for chemical integrity and concentration verification.

- Classify as "FBS-suitable" if solubility ≥1000 μM in the screening buffer.

Library Compatibility:

- Evaluate compatibility with standardized fragment library storage conditions (-20°C in 100% DMSO).

- Assess stability over 3-6 months through periodic concentration verification.

- Check for precipitation or degradation in high-density storage formats (384-well or 1536-well plates).

Assay Implementation:

- Implement the aqueous dilution protocol (Section 5.1) to transfer from DMSO stocks to assay buffers.

- Include appropriate controls to account for potential DMSO effects on the biological target.

- Validate assay performance using known reference compounds alongside this compound.

Troubleshooting Common Issues:

- Precipitation in assay buffer: Consider additive screening including bovine serum albumin (0.1-1.0 mg/mL) or CHAPS (0.1-0.5%).

- Chemical degradation: Evaluate stability in DMSO and aqueous buffers by LC-MS at multiple time points.

- Non-specific binding: Include detergent additives (e.g., Tween-20 at 0.01-0.05%) to minimize surface adsorption.

Table 4: Experimental Applications of this compound with Recommended Solvent Conditions

| Application | Recommended Solvent | Typical Concentration Range | Critical Considerations |

|---|---|---|---|

| Cellular Assays | DMSO (final concentration ≤0.5%) | 1 nM - 100 μM | Maintain cell viability; include solvent controls |

| Enzyme Kinetics | DMSO/buffer mixtures (≤1% DMSO) | 10 nM - 50 μM | Ensure DMSO doesn't inhibit enzyme activity |

| Structural Biology (NMR) | DMSO-d6 or mixed solvents | 0.1 - 5 mM | Optimize for spectral quality; minimize solvent interference |

| Circular Dichroism | Aqueous buffers (minimal DMSO) | 10 - 100 μM | Remove DMSO for far-UV studies; path length optimization |

| Chromatography | Chloroform/methanol mixtures | Varies with detection method | Compatibility with stationary phase and detection |

| Storage | Anhydrous DMSO | 10 - 100 mM | Single-use aliquots; -20°C or below; protection from light |

Conclusion and Best Practices

The successful investigation of This compound requires careful consideration of solubility properties and strategic selection of solvent systems throughout experimental workflows. DMSO serves as the primary solvent for most biological applications due to its exceptional solubilizing power and compatibility with aqueous systems, while chloroform offers utility for specific chemical operations and analyses. The protocols outlined in this document provide researchers with standardized approaches for solubility assessment, stock solution preparation, and formulation development that enhance reproducibility and reliability of experimental results.

Key recommendations for researchers working with this compound include:

- Systematic solubility assessment using quantitative methods (qNMR) before initiating biological studies

- Appropriate storage conditions with single-use aliquots at -20°C or below to maintain compound integrity

- Careful formulation strategies for biological assays that maintain solubility while minimizing solvent effects

- Comprehensive documentation of solvent history and handling procedures to ensure experimental reproducibility

- Inclusion of appropriate controls to account for potential solvent effects on biological systems

As research progresses with this compound, continuous evaluation of solubility characteristics at different stages of investigation remains essential. The application of these standardized protocols will facilitate more reliable structure-activity relationship studies and enhance the overall quality of scientific findings related to this promising natural product.

Comprehensive Application Notes and Protocols for Lethedoside A Storage and Handling

Chemical Profile and Storage Specifications

Table 1: Chemical Identity and Storage Parameters of Lethedoside A

| Parameter | Specification |

|---|---|

| CAS Number | 221289-31-2 [1] |

| Molecular Formula | C₂₉H₃₄O₁₅ [1] |

| Molecular Weight | 622.6 g/mol [1] |

| Appearance | Solid Powder [1] |

| Primary Storage Condition | Desiccate at -20°C [1] |

| Solubility | Soluble in DMSO, DCM, Chloroform, Ethyl Acetate, Acetone [1] |

Detailed Storage and Handling Protocols

Long-Term Storage

- Temperature: -20°C ± 0.85°C. Storage units should provide tight uniformity, ideally maintaining specifications even during defrost cycles [2].

- Environment: Desiccated. Use of sealed containers with desiccants is mandatory to protect from moisture, which can lead to hydrolysis and degradation [1] [3] [4].

- Container: Sealed vials, protected from light [1] [3].

Working Solution Preparation and Short-Term Handling

Table 2: Stability and Handling Across Different Scenarios

| Scenario | Recommended Maximum Duration | Key Preservation Actions |

|---|---|---|

| Room Temperature (Handling) | As short as possible; not for long-term [3] | Minimize exposure to air, light, and moisture; use sealed containers [3]. |

| Refrigerated (4°C) - Solutions | Weeks to a few months [3] | Use airtight containers with minimal headspace; consider adding a desiccant to absorb moisture from condensation [3]. |

| Powder Form (-20°C) | Several months to years [3] | Store in tightly sealed vials at -20°C or lower; under an inert atmosphere (N₂ or Argon) to prevent oxidation [1] [3]. |

Stock Solution Preparation

- Solvent Selection: Use sterile, anhydrous solvents such as DMSO, chloroform, or acetone [1].

- Preparation: For better solubility, warm the vial at 37°C and use brief sonication in an ultrasonic bath [1].

- Storage of Stock Solutions:

- For best results, prepare and use solutions on the same day [1].

- If necessary, stock solutions can be stored below -20°C for several months in sealed vials [1].

- Before using a frozen stock solution, allow the vial to stand at room temperature for at least one hour to ensure consistent temperature and avoid condensation [1].

Experimental Evidence and Validation

The recommended storage protocol is supported by empirical research on similar sensitive compounds. Studies on filter-immobilized environmental DNA (eDNA) demonstrate that silica gel desiccation effectively preserves sample integrity at various temperatures for up to one month [5]. However, for long-term stability beyond one month, storage at -20°C is critical to prevent a noticeable decrease in detectability and sample quality [5].

Furthermore, research on freeze-dried amino acids like L-histidine shows that the physical state of a dried product is maintained effectively at low temperatures, with the primary risk of crystallization being exposure to moisture rather than time [4]. This underscores the dual importance of desiccation and low-temperature storage for labile compounds.

Quality Control and Validation Protocols

Process Validation for Storage and Shipping

Adherence to Good Distribution Practices (GDP) is essential. A Validation Master Plan (VMP) should outline the qualification of storage conditions and shipping configurations to prevent exposure to conditions that could impact the product's quality [6].

- Stability Testing: Link storage conditions to stability data. The integrity of this compound, a flavonoid, should be monitored using appropriate stability-indicating methods (e.g., HPLC) to track any formation of degradation products [6].

- Temperature Monitoring: Use calibrated data loggers or IoT sensors to continuously monitor and document storage temperature throughout the cold chain [7].

Handling After Shipment

Upon receipt of the product:

- Inspect the packaging and vial for integrity [1].

- Note that the powder may adhere to the neck or cap of the vial during transportation. Gently shake the vial until the powder falls to the bottom before opening [1].

- Centrifuge liquid products briefly at 500 x g to gather the liquid at the vial's bottom [1].

Visual Workflow for Storage and Handling

The following diagram illustrates the complete workflow for managing this compound, from receiving to experimental use.

Troubleshooting and Best Practices

Table 3: Troubleshooting Common Storage and Handling Issues

| Problem | Potential Cause | Corrective & Preventive Action |

|---|---|---|

| Unexpected Solubility Issues | Moisture absorption during storage; improper thawing [3] [4]. | Ensure complete desiccation; allow frozen vials to equilibrate at room temperature before opening [1]. |

| Loss of Bioactivity | Degradation from repeated freeze-thaw cycles; oxidation [3]. | Aliquot stock solutions to avoid multiple freeze-thaw cycles; store under inert gas [1] [3]. |

| Condensation in Vial | Opening a cold vial in a humid environment. | Centrifuge liquid samples before opening; allow frozen vials to reach room temperature before unsealing [1]. |

References

- 1. Lethedioside A | CAS:221289-31-2 | Flavonoids | Manufacturer BioCrick [biocrick.com]

- 2. Precision Adds - 20 Capabilities to NC Facility ° C Storage [precisionstabilitystorage.com]

- 3. How Long Do Peptides Last? [jpt.com]

- 4. Physical state of L-histidine after freeze-drying and long- ... [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of silica desiccation under different storage conditions on... [bmcresnotes.biomedcentral.com]

- 6. A Process Validation Guide for Cold Chain Logistics [modality-solutions.com]

- 7. Optimizing Cold Chain Logistics: Best Practices for Pharma ... [pharmafocusamerica.com]

Lethedoside A: Known Physicochemical & Handling Data

The table below summarizes the available key information for handling Lethedoside A, primarily sourced from a chemical supplier's documentation [1].

| Parameter | Details for this compound |

|---|---|

| Molecular Formula | C₂₉H₃₄O₁₅ [1] |

| Molecular Weight | 622.6 g/mol [1] |

| Physical Description | Powder [1] |

| Recommended Solvents | DMSO, Pyridine, Methanol, Ethanol, etc. [1] |

| Purity | ≥98% [1] |

| Storage (Long-term) | -20°C for 3 years (powder) [2] |

| Storage (Stock Solution) | -20°C for up to two weeks (aliquots in tightly sealed vials) [1] |

Proposed Experimental Workflow for Protocol Development

Due to the lack of a specific published protocol, the following workflow outlines the steps you would need to take to develop and validate a stock solution preparation method for this compound. This diagram visualizes the logical sequence of this process:

Detailed Methodological Considerations

Based on the workflow above and general laboratory practice, here are detailed steps you can follow, adapting the concentrations and volumes to your specific needs.

1. Solvent Selection: DMSO is indicated as a suitable solvent for this compound [1]. It is commonly used for preparing concentrated stock solutions of research compounds due to its high solvating power. Note that the final concentration of DMSO in your biological assays should be kept low (typically below 0.1-1.0%) to avoid cellular toxicity.

2. Preparation of Concentrated Stock Solution:

- Let the frozen powder vial equilibrate to room temperature for at least one hour before opening to prevent condensation and water absorption [1].

- Gently shake or centrifuge the vial at 200-500 RPM to gather all powder at the bottom [1].

- Calculate the mass or volume required for your desired concentration. For example, to prepare a 10 mM stock solution:

- Mass of this compound = (Desired concentration) × (Molecular weight) × (Volume in L)

- To make 1 mL of 10 mM stock: (0.010 mol/L) × (622.6 g/mol) × (0.001 L) = 6.226 mg of powder.

- Add the calculated amount of pure DMSO to the vial to dissolve the powder. Gently vortex or sonicate to ensure complete dissolution.

3. Preparation of Working Stock Solution:

- Further dilute the concentrated DMSO stock with an appropriate aqueous buffer (e.g., PBS or cell culture medium) to your working concentration for assays.

- Use the standard dilution formula C₁V₁ = C₂V₂ [3] for calculations.

- Example: To make 2 mL of a 50 μM working solution from a 10 mM (10,000 μM) stock:

- (10,000 μM) × V₁ = (50 μM) × (2 mL)

- V₁ = (50 × 2) / 10,000 = 0.01 mL (10 μL)

- Therefore, add 10 μL of the 10 mM stock to 1990 μL of your buffer.

4. Storage and Handling:

- Long-term (Powder): The powder is recommended for storage at -20°C for three years [2].

- Short-term (Solution): Stock solutions in DMSO should be prepared fresh when possible. If made in advance, aliquot the solution into tightly sealed vials and store them at -20°C. Under these conditions, they are typically usable for up to two weeks, though stability should be verified [1].

5. Solution Validation:

- After preparation and again before use, visually inspect the solution for any cloudiness or particulate matter, which may indicate precipitation or instability.

- For critical quantitative work, you may need to develop and use analytical methods (e.g., HPLC-UV) to confirm the actual concentration and purity of your stock solution over time.

Important Gaps and Limitations in Current Knowledge

It is critical to note the following limitations based on the search results:

- No Specific Protocol: There is no published, peer-reviewed protocol detailing the exact preparation of this compound stock solutions. The information above is inferred from supplier data and general laboratory practice.

- Lack of Quantitative Data: Key parameters are missing, such as the exact solubility (mg/mL) in various solvents and long-term stability data for solutions.

- No Biological Pathways: The search results confirm that this compound is "inactive or weakly active against KB tumor cells" [1] but do not provide details on its mechanism of action or specific signaling pathways. Therefore, generating the requested pathway diagrams is not possible with the current information.

References

Comprehensive Application Notes and Protocols for Lethedoside A: Concentration Calculation, Experimental Design, and Biological Characterization

Introduction to Lethedoside A

This compound (CAS# 221289-31-2) is a specialized flavonoid glycoside compound isolated from natural sources including the roots of Aquilaria sinensis (Lour.) Spreng. and Lethedon tannaensis [1]. This compound belongs to the 7-methoxy-flavone 5-O-glycoside structural class, characterized by a complex molecular architecture featuring both glucose and xylose sugar units [1]. The interest in this compound within pharmacological and biological research stems from its structural relationship to other biologically active flavonoids, though initial studies indicate it displays either inactive or weakly active profiles against KB tumor cells compared to other flavones isolated from the same plant sources [1] [2].

For researchers in drug development and natural product chemistry, accurate concentration calculation and solution preparation of this compound are fundamental to conducting reproducible biological evaluations. The compound's relatively high molecular weight (622.6 g/mol) and specific solubility characteristics necessitate careful protocol development for experimental use [1]. These application notes provide comprehensive methodologies for concentration determination, solution preparation, and experimental protocols suitable for researchers investigating the biological activities and properties of this compound.

Chemical and Physical Properties

Understanding the fundamental chemical and physical properties of this compound is essential for proper handling, storage, and experimental design. The compound exhibits specific characteristics that directly influence its laboratory application and stability requirements.

Table 1: Fundamental Properties of this compound

| Property | Specification | Experimental Relevance |

|---|---|---|

| CAS Number | 221289-31-2 | Unique identifier for material ordering and safety documentation |

| Molecular Formula | C₂₉H₃₄O₁₅ | Determines molecular weight and percentage composition |

| Molecular Weight | 622.6 g/mol [1] | Essential for molar concentration calculations |

| Appearance | Powder [1] | Physical form for handling and dissolution |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1] | Guides solvent selection for stock solution preparation |

| Storage Conditions | Desiccate at -20°C [1] | Maintains stability and prevents degradation |

| Chemical Name | 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1] | IUPAC nomenclature for precise compound identification |

The solubility profile of this compound indicates good dissolution in various organic solvents, with DMSO being particularly suitable for biological applications due to its ability to maintain compound stability while being miscible with aqueous buffers. The storage recommendation of -20°C with desiccation is critical for long-term stability, as the compound may be susceptible to hydrolysis or oxidative degradation under inappropriate conditions [1]. Researchers should note that the powdered form may adhere to vial walls during shipping, requiring gentle shaking or centrifugation to collect material at the vial bottom before use [1].

Concentration Calculation and Solution Preparation

Fundamental Calculation Principles

Accurate concentration calculation is paramount for experimental reproducibility and correct interpretation of biological activity data. The following foundational principles apply to this compound solution preparation:

Molarity Calculation: Molar concentration (M) is calculated using the standard formula: M = (mass in grams) / (molecular weight × volume in liters) [3]. For this compound with a molecular weight of 622.6 g/mol, preparing a 10 mM solution in 10 mL would require: (0.01 mol/L × 0.01 L × 622.6 g/mol) = 0.06226 g or 62.26 mg of compound.

Absorbance-Based Concentration Determination: For compounds with known extinction coefficients, concentration can be determined spectrophotometrically using the Beer-Lambert law: C = A / (L × ε) [4]. Where C is concentration (M), A is measured absorbance, L is path length (cm), and ε is the molar extinction coefficient (M⁻¹cm⁻¹). While the specific extinction coefficient for this compound is not provided in the search results, this method remains applicable once determined experimentally.

Dilution Calculations: For preparing working solutions from concentrated stocks, use the dilution equation: C₁V₁ = C₂V₂ [1]. Where C₁ and V₁ represent the concentration and volume of the stock solution, and C₂ and V₂ represent the desired concentration and volume of the working solution.

Stock Solution Preparation Protocol

Table 2: this compound Stock Solution Preparation Guide

| Target Concentration | Amount of this compound (mg) | Solvent Volume (mL) | Storage Conditions | Recommended Applications |

|---|---|---|---|---|

| 10 mM | 6.23 | 1.0 | -20°C, desiccated | Primary stock for further dilutions |

| 50 mM | 31.13 | 1.0 | -20°C, desiccated | Long-term storage, multiple experiments |

| 100 mM | 62.26 | 1.0 | -80°C, desiccated | Extended research programs |

Step-by-Step Protocol:

Equipment Preparation: Pre-chill solvent if heat generation during dissolution is a concern. Use calibrated analytical balances and precision volumetric glassware.

Weighing: Tare an appropriate vial or container. Accurately weigh the required mass of this compound powder based on desired concentration and volume. Record the exact mass for precise concentration calculation.

Solvent Addition: Add approximately 80% of the final solvent volume to the compound. DMSO is recommended for stock solutions intended for biological assays [1].

Dissolution: Vortex or shake the mixture gently. If complete dissolution is not achieved, warm the tube to 37°C and briefly sonicate in a water bath sonicator [1].

Volume Adjustment: Add sufficient solvent to reach the final desired volume. Mix thoroughly by inversion.

Aliquoting and Storage: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C with desiccant [1] [2].

Stability Considerations: Stock solutions are stable for several months when stored properly at -20°C or below. However, for optimal results, prepare fresh solutions when possible. If precipitation occurs in stored solutions, rewarm and sonicate before use, and verify concentration spectrophotometrically if possible [1].

Working Solution Preparation

For biological experiments, stock solutions are typically diluted into aqueous buffers to achieve the desired treatment concentrations. When preparing working solutions:

- Maintain the concentration of organic solvents (especially DMSO) below 0.1% for cell-based assays to minimize solvent toxicity.

- Prepare working solutions immediately before use when possible to prevent compound degradation.

- For concentration-response studies, prepare a dilution series spanning appropriate concentrations based on preliminary activity data.

Experimental Applications and Protocols

Cell-Based Antiproliferative Assays

Initial biological characterization of this compound revealed it was either inactive or weakly active against KB tumor cells (human oral epidermoid carcinoma) in contrast to other flavones isolated from the same plant source [1] [2]. The following protocol outlines a standardized approach for evaluating compound activity in cancer cell lines:

Materials and Reagents:

- KB tumor cells or other relevant cell lines

- Cell culture medium supplemented with FBS

- This compound stock solutions (e.g., 10 mM in DMSO)

- Phosphate-buffered saline (PBS)

- MTT or XTT cell viability reagents

- 96-well tissue culture-treated microplates

- Microplate reader capable of measuring absorbance

Procedure:

Cell Seeding: Harvest exponentially growing KB cells and prepare a suspension of 5 × 10⁴ cells/mL in complete medium. Seed 100 μL per well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment.

Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations typically ranging from 0.1 μM to 100 μM. Ensure the DMSO concentration is consistent across all treatments and does not exceed 0.1%. Include vehicle controls (DMSO only) and blank wells (medium only).

Incubation: Expose cells to treatment solutions for 48-72 hours. Incubate under standard cell culture conditions (37°C, 5% CO₂).

Viability Assessment: a. Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove medium and dissolve formed formazan crystals in 100-200 μL DMSO. d. Measure absorbance at 570 nm with a reference wavelength of 630-650 nm.

Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine IC₅₀ values using appropriate nonlinear regression analysis.

Troubleshooting:

- If precipitation occurs at higher concentrations, briefly sonicate working solutions before application.

- Include quality control checks with known cytotoxic agents to validate assay performance.

- Perform experiments in triplicate with at least three biological replicates.

Analytical Methods and Characterization

Accurate compound identification and quantification are essential for quality control in this compound research:

Structural Verification: The structure of this compound was originally elucidated by 2D NMR spectral analysis and chemical methods [1]. For quality assurance, compare NMR characteristics with published data: (^1)H NMR (400 MHz, CDCl₃) δ 7.82 (d, J = 8.8 Hz, 1H), 7.52 (dd, J = 8.4, 2.0 Hz, 1H), 7.48 (d, J = 2.0 Hz, 1H), 6.92 (d, J = 8.8 Hz, 1H), 6.67 (s, 1H), 5.32 (d, J = 7.2 Hz, 1H), 4.95 (d, J = 7.2 Hz, 1H), 3.96 (s, 3H), 3.94 (s, 3H), 3.92 (s, 3H).

HPLC Analysis: For purity assessment, use reverse-phase HPLC with C18 column, gradient elution with water-acetonitrile, and UV detection at 254-280 nm.

Mass Spectrometry: Confirm molecular identity using LC-MS with positive ion mode; expected m/z for [M+H]⁺ is 623.6.

Signal Transduction Pathway Analysis

Understanding the cellular signaling context of flavonoid compounds provides insight into their potential mechanisms of action. While this compound's specific molecular targets remain uncharacterized, flavones generally interact with multiple signaling pathways:

Figure 1: Generalized Signal Transduction Pathway for Receptor-Mediated Cellular Signaling

The diagram above illustrates the fundamental process of signal transduction where extracellular signals are converted into intracellular responses through a series of molecular events [5] [6]. Although the specific molecular targets of this compound require further investigation, its structural characteristics as a flavone glycoside suggest potential interactions with various signaling components:

Receptor Interactions: Many flavonoids modulate receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs) through allosteric modulation or direct binding [6]. This compound may similarly influence receptor activation states.

Kinase Modulation: The compound could potentially affect phosphorylation cascades central to signal transduction pathways, including the MAPK/ERK pathway that transmits signals from surface receptors to nuclear transcription factors [5].

Secondary Messenger Systems: Flavonoids frequently interact with calcium signaling, cAMP levels, and phosphoinositide metabolism. Evaluation of this compound's effects on these systems could reveal novel biological activities.

Experimental approaches to elucidate this compound's effects on signaling pathways should include phosphoprotein analysis, reporter gene assays, and assessment of transcription factor activation. Particular attention might be given to pathways known to be modulated by structurally related flavonoids.

Safety and Regulatory Considerations

Handling Procedures: Use appropriate personal protective equipment including lab coat, gloves, and safety glasses when handling this compound. Avoid generating dusts and aerosols.

Storage and Disposal: Store in original container under recommended conditions (-20°C, desiccated) [1]. Dispose of according to local regulations for organic compounds.

Regulatory Status: this compound is intended for research use only and not for human consumption or diagnostic applications [2]. Researchers should consult institutional biosafety committees for specific guidance related to their experimental systems.

Troubleshooting and Technical Support

Table 3: Troubleshooting Guide for this compound Experiments

| Problem | Potential Cause | Solution |

|---|---|---|

| Poor solubility in aqueous buffers | Low water solubility of compound | Increase organic solvent percentage slightly or use solubility enhancers like cyclodextrins |

| Inconsistent biological results | Compound degradation or precipitation | Prepare fresh solutions, verify concentration, and ensure proper storage conditions |

| No detectable activity | Incorrect concentration calculations | Verify calculations and preparation methodology, use analytical methods to confirm concentration |

| Precipitation in storage | Temperature fluctuations or solvent evaporation | Warm to 37°C, sonicate briefly, and avoid repeated freeze-thaw cycles by aliquoting |

| High background in assays | Solvent interference or compound fluorescence | Include proper controls and adjust detection parameters |

Conclusion

These application notes provide comprehensive protocols for working with this compound in research settings. Key considerations for researchers include the compound's specific solubility characteristics, appropriate storage conditions, and accurate concentration calculation methods. The documented weak activity against KB tumor cells provides important reference information for future investigations [1] [2]. Further research may explore additional biological systems and mechanistic studies to fully characterize the compound's potential applications and molecular targets. Proper implementation of these protocols will ensure reliable and reproducible results in studies involving this compound.

References and Resources

- BioCrick BioTech. (2018). Lethedioside A | CAS:221289-31-2. Retrieved from https://www.biocrick.com/Lethedioside-A-BCN5046.html

- TargetMol. (n.d.). Lethedioside A. Retrieved from https://www.targetmol.com/compound/lethedioside%20a

- Gilbert, S.F. (2000). Developmental Biology. 6th edition. Sinauer Associates. Cell Surface Receptors and Their Signal Transduction Pathways. Retrieved from NCBI Bookshelf: https://www.ncbi.nlm.nih.gov/books/NBK10043/

- Learnbin Lab Calculator. (2025). Free Concentration Calculator. Retrieved from https://lab.learnbin.net/tools/concentration-calculator/

- Wikipedia. (n.d.). Signal Transduction. Retrieved from https://en.wikipedia.org/wiki/Signal_transduction

- Newtum. (2024). Concentration Calculator. Retrieved from https://newtum.com/calculators/chemistry/concentration-calculator